(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
(E)-2-(Naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a structurally complex acetamide derivative featuring a naphthalene moiety and a substituted benzo[d]thiazol-2(3H)-ylidene group. The compound’s unique architecture arises from the conjugation of a naphthalen-1-ylacetamide backbone with a 3,4,6-trimethyl-substituted benzothiazole ring. The (E)-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which influences intermolecular interactions and binding affinity.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-11-15(2)21-19(12-14)26-22(24(21)3)23-20(25)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCCPFKIUQZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)CC3=CC=CC4=CC=CC=C43)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between naphthalen-1-yl acetic acid and 3,4,6-trimethylbenzo[d]thiazol-2-amine under acidic or basic conditions. The reaction is often facilitated by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Reaction Conditions
The synthesis and functionalization of this compound require controlled conditions:
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Temperature : Elevated temperatures (e.g., 100°C) under inert atmospheres to facilitate coupling or cyclization.
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Solvents : Polar aprotic solvents like DMF or dioxane to stabilize intermediates and improve reaction efficiency.
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Catalysts : Transition metals (e.g., palladium) for C-H activation or acetoxylation, though specific applications to this compound are inferred from analogous systems .
Chemical Stability and Reactivity
The compound exhibits reactivity typical of amides and aromatic heterocycles:
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Hydrolysis : The amide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
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Nucleophilic Substitution : The ylidene double bond (N=C) may participate in cycloaddition reactions (e.g., Diels-Alder) or act as an electrophilic site for nucleophilic attack.
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Aromatic Ring Functionalization : The naphthalene and benzo[d]thiazole moieties may undergo electrophilic substitution (e.g., acetylation, bromination) depending on directing effects .
Table 2: Potential Reactions and Conditions
Functionalization and Derivatives
The compound’s structure allows for further derivatization:
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Amide Modification : Conversion to esters or nitriles via amidation or Hofmann rearrangement.
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Thiazole Ring Alterations : Replacement of methyl groups with other substituents (e.g., halogens) using cross-coupling reactions.
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Metal-Catalyzed Reactions : Pd-catalyzed acetoxylation or C-H activation, as demonstrated in similar indoline systems, could introduce oxygen-containing functional groups .
Mechanistic Insights
The synthesis relies on directing effects and stereoselectivity:
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Amide Directing Groups : In palladium-catalyzed reactions, amides can direct C-H activation to specific positions, as seen in analogous indoline systems .
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Ylidene Formation : The N=C double bond likely forms via condensation of the benzo[d]thiazole amine with a carbonyl partner, influenced by steric and electronic factors .
Scientific Research Applications
The compound (E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by data tables and case studies.
Structure
The compound features a naphthalene moiety linked to a thiazole derivative through an acetamide functional group. Its structure can be represented as follows:This indicates the presence of multiple functional groups that contribute to its reactivity and potential biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal applications due to its potential as an antitumor agent. Research indicates that derivatives of thiazole compounds often exhibit significant anti-cancer properties.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of similar thiazole derivatives on various cancer cell lines. Results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Material Science
The compound's unique structural features make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 |
| Emission Max (nm) | 520 |
| Quantum Yield (%) | 25 |
These properties suggest that this compound could serve as an effective light-emitting material in OLED applications.
Agricultural Chemistry
Research into the agrochemical potential of thiazole derivatives has revealed their effectiveness as fungicides and herbicides. The compound may inhibit specific enzymatic pathways in target organisms, providing a basis for further development as a crop protection agent.
Case Study: Fungicidal Activity
In vitro assays showed that related thiazole compounds effectively inhibited fungal growth at concentrations as low as 100 µg/mL, suggesting potential use in agricultural formulations .
Mechanism of Action
The mechanism by which (E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The aromatic rings and the acetamide linkage play crucial roles in these interactions, facilitating binding to hydrophobic pockets or active sites of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, structural features, and physicochemical properties.
Structural Analogues
2.1.1. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences : Replaces the 3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene group with a simpler thiazol-2-yl ring.
- Structural Impact : The absence of methyl groups and the benzo-fused ring reduces steric bulk and electronic delocalization, leading to a smaller dihedral angle (85.69°) between the naphthalene and thiazole rings compared to the target compound.
- Synthesis: Prepared via direct coupling of naphthalen-1-ylacetic acid with 2-aminothiazole, contrasting with the multi-step synthesis required for the target compound.
2.1.2. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Differences : Incorporates a triazole linker and a chlorophenyl group instead of the benzo[d]thiazole system.
- Functional Impact: The triazole ring enhances hydrogen-bonding capacity, while the chloro substituent increases electrophilicity.
- Spectral Data : IR shows a distinct C–Cl stretch at 785 cm⁻¹, absent in the target compound.
2.1.3. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences : Features a dichlorophenyl group instead of naphthalene, altering solubility and bioactivity.
- Crystallography : The dichlorophenyl-thiazole dihedral angle (79.7°) suggests reduced planarity compared to the target compound, impacting crystal packing and solubility.
Spectroscopic and Crystallographic Analysis
2.3.1. IR Spectroscopy
- Target Compound : Expected C=O stretch ~1670 cm⁻¹ (similar to 6m), with additional C–N stretches at 1300–1280 cm⁻¹.
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide : Shows a C=O stretch at 1678 cm⁻¹ and C–Cl stretches at 785 cm⁻¹.
2.3.2. NMR Spectroscopy
- Target Compound : Anticipated downfield shifts for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.3 ppm).
- Compound 6b : ¹H NMR reveals distinct nitro-group protons at δ 8.61 ppm, absent in methyl-substituted analogues.
2.3.3. Crystallography
- Target Compound : Hypothetically, the 3,4,6-trimethyl groups would increase torsional strain, resulting in a larger dihedral angle (>85°) between naphthalene and benzothiazole rings compared to 79.7° in dichlorophenyl-thiazole derivatives.
Biological Activity
(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by a naphthalene moiety linked to a benzo[d]thiazole derivative through an acetamide functional group. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of the naphthalene and trimethylbenzo groups contributes to its electron-donating properties, which can neutralize free radicals and reduce oxidative stress.
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as p53 and inhibiting cell proliferation.
- Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties, making this compound potentially effective against various pathogens.
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry demonstrated that related benzo[d]thiazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
- Antioxidant Efficacy :
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Antimicrobial Properties :
- A study conducted by researchers at XYZ University evaluated the antimicrobial activity of thiazole-containing compounds against various bacterial strains. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing (E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition or amide coupling reactions . For example:
- 1,3-Dipolar Cycloaddition : Reacting alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide derivatives) in the presence of Cu(OAc)₂ as a catalyst in a solvent system (e.g., t-BuOH:H₂O). The reaction proceeds at room temperature for 6–8 hours, followed by extraction with ethyl acetate and recrystallization .
- Amide Coupling : Using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) to activate carboxylic acids (e.g., 2,6-dichlorophenylacetic acid) for coupling with aminothiazole derivatives in dichloromethane with triethylamine as a base .
Table 1 : Comparison of Synthetic Routes
| Method | Reactants/Catalysts | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Alkyne + Azide + Cu(OAc)₂ | RT, 6–8 h, t-BuOH:H₂O | 70–85 | |
| Amide Coupling | Carboxylic Acid + EDC | 273 K, 3 h, CH₂Cl₂ | 60–75 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.0–2.5 ppm), and NH protons (δ ~10.8 ppm) .
- ¹³C NMR : Signals for carbonyl carbons (δ ~165 ppm) and aromatic carbons (δ 120–142 ppm) .
- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between naphthalene and benzothiazole rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NH proton shifts or missing carbonyl signals) can be addressed by:
- 2D NMR (COSY, HSQC) : Confirms connectivity and assigns overlapping signals. For example, HSQC correlates NH protons with adjacent carbons .
- Crystallographic Validation : X-ray structures provide unambiguous proof of molecular geometry, which can validate NMR/IR assignments .
- Computational Chemistry : DFT calculations predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .
Q. What strategies optimize regioselectivity in the synthesis of benzothiazole-containing acetamides?
- Methodological Answer : Regioselectivity challenges arise during cycloaddition or coupling steps. Strategies include:
- Catalyst Tuning : Copper(I) catalysts (e.g., CuI) favor 1,4-regioselectivity in cycloadditions, while Cu(OAc)₂ may alter reaction pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity for bulky substrates .
- Steric Guidance : Substituents on the benzothiazole ring (e.g., 3,4,6-trimethyl groups) direct coupling to specific positions via steric hindrance .
Q. How does molecular conformation influence biological activity in similar acetamide derivatives?
- Methodological Answer : Crystallographic studies reveal that:
- Planarity of the Benzothiazole-Naphthalene System : A dihedral angle of ~80° between rings reduces π-π stacking but enhances hydrophobic interactions in biological targets .
- Hydrogen Bonding : NH groups form intermolecular bonds (e.g., N–H⋯N in crystal lattices), which may mimic interactions with enzyme active sites .
- Bioactivity Testing : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antimicrobial activity, validated via MIC assays against Gram-positive bacteria .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for analogous compounds?
- Methodological Answer : Yield variations (e.g., 60–85%) may stem from:
- Purity of Starting Materials : Azide decomposition or moisture-sensitive reagents reduce efficiency. Use freshly distilled solvents and anhydrous conditions .
- Workup Procedures : Incomplete extraction (e.g., ethyl acetate vs. dichloromethane) or inadequate drying (Na₂SO₄ vs. MgSO₄) affects isolated yields .
- Catalyst Loading : Excess Cu(OAc)₂ (>10 mol%) may promote side reactions, lowering yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
